1,2-Dibromooctane

Distillation Process Engineering Thermal Separation

1,2-Dibromooctane (CAS 6269-92-7), also referred to as octane, 1,2-dibromo-, is a vicinal dibromoalkane with molecular formula C8H16Br2 and molecular weight 272.02 g/mol. This compound belongs to the class of aliphatic dibromides characterized by two bromine atoms substituted on adjacent carbon positions (C1 and C2) of an eight-carbon alkyl chain.

Molecular Formula C8H16Br2
Molecular Weight 272.02 g/mol
CAS No. 6269-92-7
Cat. No. B3054993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromooctane
CAS6269-92-7
Molecular FormulaC8H16Br2
Molecular Weight272.02 g/mol
Structural Identifiers
SMILESCCCCCCC(CBr)Br
InChIInChI=1S/C8H16Br2/c1-2-3-4-5-6-8(10)7-9/h8H,2-7H2,1H3
InChIKeyBJJLJKYBNCPTQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibromooctane CAS 6269-92-7: Technical Specifications and Procurement Considerations for Vicinal Dibromoalkane Sourcing


1,2-Dibromooctane (CAS 6269-92-7), also referred to as octane, 1,2-dibromo-, is a vicinal dibromoalkane with molecular formula C8H16Br2 and molecular weight 272.02 g/mol [1]. This compound belongs to the class of aliphatic dibromides characterized by two bromine atoms substituted on adjacent carbon positions (C1 and C2) of an eight-carbon alkyl chain [2]. It is typically encountered as a liquid with a boiling point of 241 °C at 760 mmHg and a density of approximately 1.4580 g/cm³ at 20 °C [1]. As an intermediate in organic synthesis, 1,2-dibromooctane serves as a precursor for the preparation of other brominated compounds, surfactants, and pharmaceuticals .

Why 1,2-Dibromooctane Cannot Be Substituted with 1,8-Dibromooctane or Other Dibromoalkanes in Critical Applications


The substitution of 1,2-dibromooctane with other dibromoalkanes, most notably its positional isomer 1,8-dibromooctane (CAS 4549-32-0), introduces substantial physicochemical and reactivity differences that compromise experimental reproducibility and product outcomes. While these compounds share the identical molecular formula C8H16Br2 and molecular weight, the adjacency of bromine atoms in 1,2-dibromooctane versus the terminal separation in 1,8-dibromooctane fundamentally alters three critical procurement dimensions: physical state at ambient temperature, thermal behavior during processing, and reaction pathways available for downstream derivatization [1]. Specifically, 1,2-dibromooctane exists as a liquid while 1,8-dibromooctane is a solid at typical laboratory temperatures (melting point 12–16 °C) [2], which directly affects handling, formulation, and compatibility with solvent systems. Furthermore, vicinal dibromides undergo characteristic elimination reactions to yield alkenes or alkynes under conditions where terminally substituted α,ω-dibromoalkanes exhibit negligible reactivity [3]. Consequently, procurement decisions that fail to account for regiospecific bromine positioning can lead to failed syntheses, altered polymer architectures, and inconsistent material properties.

Quantitative Differentiation of 1,2-Dibromooctane (CAS 6269-92-7) Versus Comparator Compounds: A Procurement-Focused Evidence Matrix


Boiling Point Differential: 1,2-Dibromooctane Exhibits 30 °C Lower Boiling Point Than 1,8-Dibromooctane

1,2-Dibromooctane (CAS 6269-92-7) demonstrates a boiling point of 241 °C at 760 mmHg [1]. In contrast, its positional isomer 1,8-dibromooctane (CAS 4549-32-0) exhibits a boiling point of 270–272 °C under identical atmospheric pressure conditions [2]. This difference of approximately 30 °C is a direct consequence of the vicinal bromine arrangement versus the terminal α,ω-bromine configuration.

Distillation Process Engineering Thermal Separation

Density and Physical State at Ambient Temperature: Liquid 1,2-Dibromooctane Versus Solid 1,8-Dibromooctane

1,2-Dibromooctane is a liquid at room temperature with a measured density of 1.4580 g/cm³ at 20 °C [1]. In contrast, 1,8-dibromooctane exhibits a melting point of 12–16 °C and a higher density of 1.477 g/cm³ at 25 °C [2], indicating it exists as a solid or semi-solid under typical ambient laboratory conditions.

Formulation Material Handling Solvent Compatibility

Vicinal Reactivity: 1,2-Dibromooctane Enables Alkene/Alkyne Formation via Dehydrohalogenation

As a vicinal dibromide, 1,2-dibromooctane undergoes debromination to the corresponding alkene or elimination to the terminal alkyne under specific conditions. Studies on 1,2-dibromoalkanes demonstrate quantitative conversion to 1-alkynes with yields of 90–98% using potassium hydroxide and Aliquat 336 as a phase-transfer catalyst under solvent-free conditions [1]. This reactivity is absent in α,ω-dibromoalkanes such as 1,8-dibromooctane, where the bromine atoms are separated by six methylene units and cannot undergo vicinal elimination.

Synthetic Methodology Elimination Reactions Functional Group Interconversion

Synthesis Efficiency: Quantitative Conversion of 1-Octene to 1,2-Dibromooctane Under Mild Conditions

1,2-Dibromooctane can be synthesized with quantitative efficiency via the dibromination of 1-octene. Using a LiBr/H₂O₂ system under mild conditions, 10.0 mmol of 1-octene was quantitatively converted to 1,2-dibromooctane within one hour at room temperature [1]. This demonstrates a clean, high-yield route with minimal side products.

Green Chemistry Process Optimization Bromination

Procurement-Driven Application Scenarios for 1,2-Dibromooctane (CAS 6269-92-7): Where Regiospecific Bromination Determines Product Success


Synthesis of Terminal Alkynes and Alkenes via Vicinal Dehydrohalogenation

1,2-Dibromooctane serves as a critical precursor for the synthesis of 1-octyne and 1-octene derivatives through vicinal elimination reactions. The adjacent bromine atoms enable debromination to the alkene or double dehydrohalogenation to the terminal alkyne under phase-transfer catalysis conditions, achieving yields of 90–98% for the alkyne product . This transformation is structurally impossible with α,ω-dibromoalkanes such as 1,8-dibromooctane, which lack the vicinal bromine arrangement required for elimination. Procurement of 1,2-dibromooctane is therefore mandatory for synthetic routes targeting terminal unsaturation on the octyl chain.

Preparation of Functionalized Surfactants and Amphiphilic Molecules

1,2-Dibromooctane is utilized as an intermediate in the production of surfactants and specialty amphiphilic compounds . The vicinal dibromide functionality allows for selective nucleophilic substitution or elimination to generate hydroxyl, amino, or unsaturated head groups attached to the hydrophobic octyl tail. In contrast, 1,8-dibromooctane is preferentially employed as a crosslinking agent for polymer synthesis (e.g., with bisphenol A to form polyethers) rather than surfactant precursor synthesis [1]. The liquid physical state of 1,2-dibromooctane at ambient temperature (density 1.4580 g/cm³ at 20 °C [2]) further facilitates homogeneous liquid-phase reactions typical of surfactant manufacturing, whereas the solid nature of 1,8-dibromooctane at room temperature introduces handling complexities.

Synthesis of Brominated Pharmaceutical Intermediates

1,2-Dibromooctane functions as a versatile building block for the preparation of brominated pharmaceutical intermediates . The specific positioning of bromine atoms on C1 and C2 provides a unique electrophilic scaffold for subsequent functional group transformations, including substitution reactions where bromine atoms are replaced by diverse nucleophiles [1]. The 30 °C lower boiling point of 1,2-dibromooctane (241 °C [2]) compared to 1,8-dibromooctane (270–272 °C) facilitates easier removal of unreacted starting material or byproducts via distillation during pharmaceutical intermediate purification workflows.

Mechanistic Probe Studies of Reductive Dehalogenation Pathways

Vicinal dibromides including 1,2-dibromooctane have been employed as stereochemical probes to investigate the mechanisms of reductive dehalogenation by zerovalent metals such as iron and zinc . The stereochemical outcome of vicinal dibromide reduction (E:Z olefin ratios) provides insight into whether the reduction proceeds via one-electron or two-electron pathways. 1,2-Dibromooctane, bearing bromine atoms on adjacent carbons, is structurally suited for such mechanistic investigations, whereas terminally substituted α,ω-dibromoalkanes lack the vicinal geometry necessary for stereochemical analysis of elimination pathways. This application requires procurement of regiospecifically defined 1,2-dibromooctane rather than positional isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Dibromooctane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.